2,2,4-Trimethyl-1,3-dithiolane

Description

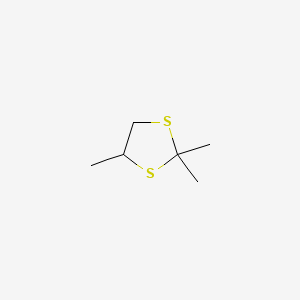

Structure

2D Structure

3D Structure

Properties

CAS No. |

5862-53-3 |

|---|---|

Molecular Formula |

C6H12S2 |

Molecular Weight |

148.3 g/mol |

IUPAC Name |

2,2,4-trimethyl-1,3-dithiolane |

InChI |

InChI=1S/C6H12S2/c1-5-4-7-6(2,3)8-5/h5H,4H2,1-3H3 |

InChI Key |

CRVLTUAGMFKJEA-UHFFFAOYSA-N |

Canonical SMILES |

CC1CSC(S1)(C)C |

Origin of Product |

United States |

Synthetic Methodologies and Preparation Strategies for 2,2,4 Trimethyl 1,3 Dithiolane

Classical and Established Synthetic Routes to 1,3-Dithiolanes

The formation of the 1,3-dithiolane (B1216140) ring is a cornerstone of organic synthesis, often employed for the protection of carbonyl groups or as a key step in the synthesis of more complex molecules. These established methods are characterized by their reliability and broad applicability.

Thioacetalization Reactions of Carbonyl Compounds

The most direct and widely utilized method for the synthesis of 2,2,4-trimethyl-1,3-dithiolane is the thioacetalization of a ketone with a dithiol. organic-chemistry.org This reaction involves the formation of a stable five-membered dithiolane ring from a carbonyl compound.

The synthesis of this compound is specifically achieved through the acid-catalyzed condensation of acetone (B3395972) with propane-1,2-dithiol. In this reaction, the two sulfur atoms of propane-1,2-dithiol nucleophilically attack the carbonyl carbon of acetone, leading to the formation of a hemithioacetal intermediate, which then undergoes intramolecular cyclization and dehydration to yield the final product. The presence of the methyl group on the dithiol backbone at position 4 of the resulting dithiolane ring is a direct consequence of using propane-1,2-dithiol as the starting material.

The efficiency of thioacetalization reactions is highly dependent on the catalyst employed. A wide array of catalytic systems, including Lewis acids, Brønsted acids, and solid-supported catalysts, have been developed to promote the formation of 1,3-dithiolanes. organic-chemistry.org

Lewis Acid Catalysis: Lewis acids are effective catalysts for thioacetalization as they activate the carbonyl group towards nucleophilic attack by the dithiol. Various Lewis acids have been reported to catalyze the formation of 1,3-dithiolanes. While specific data for this compound is not extensively documented, analogous reactions with other ketones and dithiols provide insight into the efficacy of these catalysts. For instance, catalysts such as tin(II) chloride dihydrate (SnCl₂·2H₂O) have been shown to be effective for the solvent-free synthesis of 1,3-dithiolanes from a variety of aldehydes and ketones. researchgate.net

Brønsted Acid Catalysis: Brønsted acids, such as p-toluenesulfonic acid (p-TsOH) and perchloric acid adsorbed on silica (B1680970) gel (HClO₄-SiO₂), are commonly used to catalyze the formation of 1,3-dithiolanes. organic-chemistry.orgchemicalbook.com These catalysts protonate the carbonyl oxygen, thereby increasing the electrophilicity of the carbonyl carbon and facilitating the nucleophilic attack by the dithiol. The use of a catalytic amount of a water-stable Brønsted acidic ionic liquid has also been reported to promote the mild and chemoselective thioacetalization of aldehydes. organic-chemistry.org

Solid-Supported Catalysts: To simplify catalyst recovery and product purification, various solid-supported catalysts have been developed. These heterogeneous catalysts offer advantages in terms of reusability and reduced environmental impact. Examples include Amberlyst-15, bentonite, and metal salts. chemicalbook.com Tungstate (B81510) sulfuric acid has been reported as a recyclable and green catalyst for the solvent-free synthesis of 1,3-dithianes and 1,3-dithiolanes, offering excellent yields and short reaction times. researchgate.net Montmorillonite clay-supported phosphoryl chloride (POCl₃-montmorillonite) has also been utilized for the efficient synthesis of 1,3-dithiolanes at room temperature. researchgate.net

| Catalyst Type | Specific Catalyst Example | Reaction Conditions | Key Advantages |

|---|---|---|---|

| Lewis Acid | SnCl₂·2H₂O | Solvent-free | Mild and efficient for a range of carbonyl compounds. researchgate.net |

| Brønsted Acid | p-Toluenesulfonic acid (p-TsOH) | Often used with a dehydrating agent | Commonly available and effective. chemicalbook.com |

| HClO₄-SiO₂ | Solvent-free, room temperature | Extremely efficient and reusable. organic-chemistry.org | |

| Solid-Supported | Tungstate Sulfuric Acid | Solvent-free | Recyclable, environmentally benign, excellent yields. researchgate.net |

| Amberlyst-15 | Solvent-free or in various solvents | Commercially available, effective for a range of substrates. chemicalbook.com |

Ring-Closure and Cycloaddition Reactions

While thioacetalization is the most direct route, the 1,3-dithiolane ring can also be formed through ring-closure and cycloaddition reactions, although these are less common for the direct synthesis of this compound.

An alternative, though less direct, ring-closure approach involves the reaction of a 1,2-dihaloalkane with a source of sulfide (B99878) ions. For the synthesis of a 4-substituted-1,3-dithiolane, this could theoretically involve a reaction of 1,2-dichloropropane (B32752) with a geminal dithiolate equivalent of acetone. A reported alternative route for the construction of 4-substituted 1,3-dithiolanes involves the condensation of ethylene (B1197577) dibromide with sodium thiosulfate, followed by reaction with a carbonyl compound like acetone in the presence of HCl. chemicalbook.com

Cycloaddition reactions can also lead to the formation of 1,3-dithiolane rings. For instance, the reaction of thiocarbonyl S-methanides, generated in situ, with thioketones can yield 1,3-dithiolanes through a formal [3+2]-cycloaddition. nih.gov However, this method is more suited for the synthesis of highly substituted dithiolanes and is not the typical route for preparing this compound.

Advanced and Emerging Synthetic Techniques

In line with the growing emphasis on sustainable chemistry, advanced synthetic techniques are being developed to minimize the environmental impact of chemical processes.

Green Chemistry Principles in this compound Synthesis

The principles of green chemistry are increasingly being applied to the synthesis of 1,3-dithiolanes, including approaches that reduce or eliminate the use of hazardous solvents and reagents, and improve energy efficiency.

Solvent-free reaction conditions are a key aspect of green chemistry. The use of solid-supported catalysts often allows for reactions to be carried out without a solvent, reducing waste and simplifying product isolation. researchgate.netarkat-usa.org For example, the use of tungstate sulfuric acid as a catalyst for thioacetalization under solvent-free conditions provides an environmentally benign procedure. researchgate.net

Furthermore, conducting reactions in environmentally benign solvents like water is a significant advancement. A Lewis acid-surfactant-combined catalyst system has been shown to be effective for thioacetalization in water at room temperature, offering high chemoselectivity and ease of operation without the need for organic solvents. organic-chemistry.org

| Green Chemistry Principle | Application in 1,3-Dithiolane Synthesis | Example |

|---|---|---|

| Use of Renewable Feedstocks | While not directly documented for this compound, the starting material, acetone, can be derived from biomass. | Bio-based acetone production. |

| Atom Economy | Condensation reactions, such as thioacetalization, generally have good atom economy, with water being the only major byproduct. | Acetone + Propane-1,2-dithiol → this compound + H₂O |

| Use of Safer Solvents and Auxiliaries | Solvent-free reactions or the use of water as a solvent. | Thioacetalization using solid-supported catalysts without solvent. researchgate.netarkat-usa.org |

| Design for Energy Efficiency | Reactions conducted at room temperature or with mild heating. | Thioacetalization with HClO₄-SiO₂ at room temperature. organic-chemistry.org |

| Use of Catalysis | Employment of recyclable and highly efficient catalysts to reduce waste. | Use of recyclable catalysts like praseodymium triflate and tungstate sulfuric acid. chemicalbook.comresearchgate.net |

Solvent-Free and Catalyst-Free Protocols

The advancement of green chemistry principles has spurred significant interest in performing organic reactions under solvent-free conditions, which minimizes pollution, reduces costs, and simplifies experimental procedures. researchgate.netarkat-usa.org The synthesis of 1,3-dithiolanes has been effectively adapted to these protocols.

Several studies have demonstrated the successful thioacetalization of aldehydes and ketones using 1,2-ethanedithiol (B43112) in the absence of a solvent. organic-chemistry.org These reactions are often promoted by a catalytic amount of a solid-supported acid or a Lewis acid. For instance, perchloric acid adsorbed on silica gel (HClO4-SiO2) and tungstophosphoric acid have proven to be highly effective and reusable catalysts for dithiolane formation under solvent-free conditions. organic-chemistry.orgchemicalbook.com Similarly, tungstate sulfuric acid has been employed as an environmentally benign and recyclable catalyst for the same purpose, offering excellent yields and short reaction times. researchgate.net While many protocols are solvent-free, they often rely on a catalyst to activate the carbonyl group. researchgate.net Truly catalyst-free methods are less common as the condensation reaction is typically slow without an acid promoter. However, high-temperature or microwave-assisted conditions can sometimes facilitate the reaction without an external catalyst, though this is not the standard approach.

Table 1: Examples of Catalysts Used in Solvent-Free Dithiolane Synthesis

| Catalyst | Substrate Scope | Key Advantages | Reference |

|---|---|---|---|

| Perchloric acid on silica gel (HClO4-SiO2) | Aldehydes & Ketones | Reusable catalyst, mild conditions | organic-chemistry.orgchemicalbook.com |

| Tungstophosphoric acid (H3PW12O40) | Aldehydes, Ketones, Acetals | High efficiency and selectivity | organic-chemistry.org |

| Tungstate sulfuric acid | Aliphatic & Aromatic Carbonyls | Environmentally benign, recyclable, short reaction times | researchgate.net |

Microwave and Photoredox Catalysis in Dithiolane Formation

To accelerate reaction rates and improve energy efficiency, alternative energy sources like microwave irradiation and visible light have been integrated into synthetic protocols for dithiolane formation.

Microwave-assisted synthesis has emerged as a powerful tool in organic chemistry, often leading to dramatic reductions in reaction times and improved yields. nih.gov The reaction between carbonyl compounds and dithiols can be carried out under microwave irradiation, frequently in the absence of a solvent. researchgate.net This high-energy method efficiently promotes the condensation reaction, making it a rapid and clean alternative to conventional heating. researchgate.netresearchgate.net

Photoredox catalysis offers a modern, green approach to organic synthesis, utilizing visible light to drive chemical reactions under mild conditions. rsc.orgrsc.org A notable application is the direct, metal-free synthesis of 1,3-dithiolanes from terminal alkynes and dithiols. rsc.orgrsc.org This method employs an organic dye, such as Eosin Y, as a photoredox catalyst. rsc.org Upon irradiation with visible light (e.g., blue LEDs), the catalyst initiates a radical-mediated process that results in the regioselective dihydrothionation of the alkyne, yielding the dithiolane product under neutral and mild reaction conditions. rsc.orgrsc.org This strategy avoids the need for pre-functionalized carbonyl substrates and is tolerant of a wide range of functional groups. rsc.org

Table 2: Modern Energy Sources in Dithiolane Synthesis

| Method | Catalyst/Conditions | Substrate | Key Advantages | Reference |

|---|---|---|---|---|

| Microwave Irradiation | Solvent-free | Aldehydes & Ketones | Short reaction times (e.g., 5 min), clean reactions | researchgate.net |

Stereoselective Approaches to Chiral 1,3-Dithiolane Derivatives

The presence of a substituent at the 4-position of the 1,3-dithiolane ring, as in this compound, introduces a stereogenic center. The synthesis and separation of enantiomers are crucial, as stereochemistry significantly influences the biological and chemical properties of molecules. mdpi.com However, the enantiomeric resolution of chiral 1,3-dithiolanes has been historically challenging, and they are often prepared and evaluated as racemic mixtures. mdpi.com

Several strategies can be employed to achieve stereoselectivity:

Chiral Resolution: A common approach involves the synthesis of the racemic mixture followed by separation of the enantiomers. This can be accomplished using techniques like (semi)preparative enantioselective High-Performance Liquid Chromatography (HPLC). mdpi.comunimore.it

Asymmetric Synthesis: This more advanced approach aims to directly synthesize a specific enantiomer. One method involves using a chiral auxiliary. For the related 1,3-dithianes, asymmetric synthesis has been achieved with excellent diastereoselectivity by reacting 2-lithio-1,3-dithianes with chiral N-phosphonyl imines. nih.gov A similar strategy could potentially be adapted for dithiolanes.

Enzymatic Methods: Enzymes are highly stereoselective catalysts. Enzymatic resolution has been successfully applied to related heterocyclic systems like 1,3-oxathiolanes, where lipases are used to selectively acylate or hydrolyze one enantiomer from a racemic mixture, allowing for the separation of the two. nih.gov This approach offers a green and efficient route to enantiopure compounds.

Flow Chemistry and Continuous Synthesis Methods

Flow chemistry, where reactions are performed in a continuously flowing stream through a reactor, offers numerous advantages over traditional batch processing, including enhanced safety, better heat and mass transfer, improved reproducibility, and ease of scalability. While specific examples detailing the continuous flow synthesis of this compound are not prominent, the principles of flow chemistry are applicable to the synthesis of dithiolane derivatives and other heterocycles. nih.govuc.pt

The gas-phase conversion of a modified 1,3-dithiolane over a solid reagent has been demonstrated under flow conditions, highlighting the compatibility of this heterocyclic system with continuous processing. nih.gov Given that the formation of dithiolanes from carbonyls and dithiols is often rapid and exothermic, a flow reactor could provide superior temperature control, preventing side reactions and improving product purity. Furthermore, in-line purification and sequential reaction steps can be integrated into a flow system, streamlining the entire synthetic process from starting materials to the final, purified product. nih.gov

Purification and Isolation Techniques for this compound and Intermediates

The purification and isolation of this compound and its intermediates are critical for obtaining a product of high purity. The chosen method depends on the scale of the reaction, the physical properties of the product (e.g., solid or liquid), and the nature of any impurities. Standard laboratory techniques are generally effective.

Common purification strategies reported for 1,3-dithiolanes and related compounds include:

Filtration and Solvent Evaporation: In cases where the reaction is clean and produces a solid product or is performed under solvent-free conditions, a simple workup involving filtration to remove any solid catalyst or byproducts, followed by evaporation of the solvent under reduced pressure (e.g., using a rotary evaporator), can yield a sufficiently pure product. organic-chemistry.orgorgsyn.org

Aqueous Workup and Extraction: A standard procedure involves quenching the reaction mixture with water and extracting the product into an immiscible organic solvent like dichloromethane. orgsyn.orgorgsyn.org The organic layer is then washed with water or brine, dried over an anhydrous drying agent (e.g., magnesium sulfate), filtered, and concentrated. orgsyn.org

Chromatography: For mixtures that are difficult to separate by other means, flash column chromatography using silica gel is a powerful purification technique. nih.gov The crude product is loaded onto the column and eluted with an appropriate solvent system, such as a mixture of hexane (B92381) and ethyl acetate, to separate the desired compound from impurities. nih.gov

Distillation: If the product is a liquid with a suitable boiling point, vacuum distillation can be an effective method for purification on a larger scale. orgsyn.org

Recrystallization and Trituration: For solid products, recrystallization from a suitable solvent (e.g., ethanol) is a classic and effective method to obtain highly pure crystalline material. orgsyn.org Alternatively, trituration, which involves washing the crude solid with a solvent in which the desired product is sparingly soluble but impurities are soluble, can significantly improve purity. orgsyn.org

A specialized approach known as Group-Assistant-Purification (GAP) chemistry has been noted for certain dithiane derivatives, which avoids traditional chromatography by designing the reaction so that the product precipitates and can be purified by simply washing the solid with a non-polar solvent like hexane. nih.gov

Chemical Reactivity and Mechanistic Investigations of 2,2,4 Trimethyl 1,3 Dithiolane

Ring-Opening and Cleavage Reactions

Ring-opening and cleavage reactions of 1,3-dithiolanes are fundamental processes, often employed for the deprotection of carbonyl groups, which these moieties are frequently used to mask. researchgate.netrsc.org The specific pathway—reductive, oxidative, or hydrolytic—is determined by the choice of reagents and reaction conditions.

Reductive cleavage, or desulfurization, of the 2,2,4-trimethyl-1,3-dithiolane ring transforms the thioacetal into a hydrocarbon. This reaction effectively reduces the original carbonyl carbon (C2) to a methylene (B1212753) group, converting 3-methyl-2-butanone (B44728) (from which the dithiolane is derived) into 2,3-dimethylbutane. The most common reagent for this transformation is Raney Nickel (Ra-Ni), a finely divided, hydrogen-rich nickel catalyst.

The mechanism of Raney Nickel desulfurization is complex and believed to proceed via a free-radical pathway on the surface of the catalyst. The sulfur atoms of the dithiolane adsorb onto the nickel surface, leading to the homolytic cleavage of the carbon-sulfur bonds. The resulting carbon-centered radicals are then quenched by hydrogen atoms present on the catalyst surface, yielding the final alkane product and nickel sulfide (B99878).

Other reagents can also effect this transformation, often under milder conditions. For example, combinations of a hydride source with a Lewis acid or treatment with alkali metals in liquid ammonia (B1221849) can also achieve reductive desulfurization.

Table 1: Reagents for Reductive Cleavage of 1,3-Dithiolanes

| Reagent | Conditions | Product |

|---|---|---|

| Raney Nickel (Ra-Ni) | Ethanol, Reflux | Alkane |

| Lithium (Li) in NH₃(l) | -78 °C to -33 °C | Alkane |

| Sodium (Na) in NH₃(l) | -78 °C to -33 °C | Alkane |

| LiAlH₄ / TiCl₄ | Diethyl ether, Reflux | Alkane |

Oxidative cleavage is the most common method for deprotecting a carbonyl group from its dithiolane derivative, regenerating the parent ketone, 3-methyl-2-butanone, from this compound. organic-chemistry.orgarkat-usa.org This process, often termed dethioacetalization, can be achieved with a wide array of oxidizing agents. researchgate.net

The general mechanism involves an initial electrophilic attack on one of the sulfur atoms by the oxidizing agent (E⁺). This creates a sulfonium (B1226848) ion intermediate, which activates the C2 carbon toward nucleophilic attack by water. The resulting hemi-thioacetal intermediate is unstable and collapses, eliminating the dithiol and yielding the protonated carbonyl compound, which is then deprotonated to give the final ketone product.

A multitude of reagents have been developed for this purpose, offering varying degrees of selectivity and mildness. arkat-usa.orgresearchgate.net These range from metallic oxidants to halogen-based reagents and hypervalent iodine compounds. organic-chemistry.org

Table 2: Selected Reagents for Oxidative Cleavage of 1,3-Dithiolanes

| Reagent(s) | Solvent | Conditions |

|---|---|---|

| N-Bromosuccinimide (NBS) | Acetone (B3395972)/Water | Room Temperature |

| Iodine (I₂) / DMSO | Dichloromethane | Reflux |

| o-Iodoxybenzoic acid (IBX) | Water / β-Cyclodextrin | Room Temperature |

| H₂O₂ / SOCl₂ | Dichloromethane | 0 °C to Room Temp. |

| Cu(NO₃)₂·2.5H₂O / Clay | Solid-state, Sonication | Room Temperature |

| Selectfluor™ | Acetonitrile/Water | Room Temperature |

The 1,3-dithiolane (B1216140) ring can be cleaved under hydrolytic conditions catalyzed by either acid or, in specific cases, base.

Acid-catalyzed hydrolysis is a standard method for dithiolane cleavage. The reaction is initiated by the protonation of one of the sulfur atoms by a Brønsted acid or coordination to a Lewis acid (e.g., Hg²⁺, Tl³⁺). rsc.org This step makes the dithiolane ring susceptible to nucleophilic attack by water at the C2 position. The subsequent steps mirror those of oxidative cleavage, involving a hemi-thioacetal intermediate that breaks down to release the parent carbonyl compound. The reaction is reversible, and efficient cleavage often requires the use of reagents that can trap the liberated dithiol, such as heavy metal salts that form insoluble thiolates. rsc.org

Base-catalyzed ring opening of 1,3-dithiolanes is less common and structurally dependent. For 2-aryl-1,3-dithiolanes, treatment with a strong, non-nucleophilic base like lithium hexamethyldisilazide (LiHMDS) can deprotonate the C2 position. nih.gov The resulting carbanion is unstable and undergoes a ring fragmentation via β-elimination to produce a dithiocarboxylate anion and ethylene (B1197577) gas. nih.gov However, this specific pathway is not viable for this compound, as the C2 position is quaternary and lacks a proton to be abstracted. Alternative base-induced eliminations involving deprotonation at C4 or C5 are mechanistically possible but not commonly observed as a primary pathway for ring cleavage.

Reactions at Sulfur Centers

The sulfur atoms in the this compound ring are nucleophilic and can readily undergo reactions, particularly oxidation to form sulfoxides and sulfones, or alkylation to form sulfonium salts, which are precursors to sulfonium ylides.

The thioether functionalities within the dithiolane ring can be selectively oxidized. Treatment with one equivalent of a suitable oxidizing agent, such as hydrogen peroxide (H₂O₂) or meta-chloroperoxybenzoic acid (m-CPBA), typically yields the corresponding monosulfoxide. organic-chemistry.orgresearchgate.net Due to the stereocenter at C4 and the new stereocenter at the oxidized sulfur, a mixture of diastereomeric sulfoxides can be formed.

The use of a second equivalent of the oxidant can lead to the formation of a di-sulfoxide or further oxidation of the monosulfoxide to a sulfone. researchgate.net Stronger oxidizing conditions or an excess of the oxidizing agent will lead to the formation of the di-sulfone, where both sulfur atoms are fully oxidized. jchemrev.comorganic-chemistry.org The choice of reagent and control of stoichiometry are crucial for achieving selectivity between the sulfoxide (B87167) and sulfone oxidation states. organic-chemistry.orgorganic-chemistry.org

Table 3: Reagents for Oxidation of Thioethers to Sulfoxides and Sulfones

| Reagent(s) | Product Selectivity | Notes |

|---|---|---|

| H₂O₂ (1 equiv.) | Sulfoxide | Catalysts like tantalum carbide can enhance selectivity. organic-chemistry.org |

| m-CPBA (1 equiv.) | Sulfoxide | Common and reliable reagent for sulfoxidation. |

| Sodium meta-periodate (NaIO₄) | Sulfoxide | Often used in aqueous methanol. |

| H₂O₂ (>2 equiv.) | Sulfone | Niobium carbide can catalyze selective sulfone formation. organic-chemistry.org |

| Potassium permanganate (B83412) (KMnO₄) | Sulfone | Strong oxidant, often leads to over-oxidation. |

| Selectfluor™ | Sulfoxide or Sulfone | Yields sulfoxides quickly; can produce sulfones with longer reaction times. organic-chemistry.org |

Sulfonium ylides are versatile reactive intermediates that can be generated from the this compound ring. mdpi.combaranlab.org The process involves two key steps:

S-Alkylation: One of the sulfur atoms acts as a nucleophile, reacting with an alkylating agent (e.g., methyl iodide, ethyl triflate) to form a tertiary sulfonium salt.

Deprotonation: Treatment of the sulfonium salt with a strong base (e.g., sodium hydride, n-butyllithium) removes a proton from a carbon adjacent to the positively charged sulfur, generating the neutral, dipolar sulfonium ylide. mdpi.com

In the case of this compound, deprotonation can occur at the C5 methylene group. The resulting ylide is a potent nucleophile and can participate in various synthetic transformations, including the Johnson-Corey-Chaykovsky reaction with aldehydes and ketones to form epoxides.

Furthermore, sulfonium ylides are known to undergo sigmatropic rearrangements. nih.gov An ylide derived from an allylic sulfonium salt, for instance, can undergo a organic-chemistry.orgjchemrev.com-sigmatropic rearrangement (Sommelet-Hauser rearrangement). If the sulfur of this compound were alkylated with an allyl halide, the resulting ylide could potentially rearrange to form an expanded ring system, demonstrating a powerful method for carbon-carbon bond formation. nih.gov

Reactions at Carbon Centers (e.g., at C2, C4)

The reactivity of the this compound ring is significantly influenced by the substitution pattern. Unlike the parent 1,3-dithiolane or 2-substituted analogues where the C2 position is a primary site of reactivity, the presence of a gem-dimethyl group at the C2 position in this compound precludes deprotonation at this center. Consequently, the primary sites for reactions involving deprotonation are the C4 and C5 carbon atoms and the methyl substituents.

The generation of carbanions from 1,3-dithiolanes is a known, albeit sometimes challenging, synthetic strategy. In the case of this compound, base-mediated proton abstraction must occur at positions other than C2. The C4 position, being a methine center substituted with a methyl group, is a potential site for deprotonation.

Studies on related 1,3-dithiolane systems have shown that reaction conditions, including the nature of the solvent and the base employed, can direct the site of deprotonation. nih.gov For instance, strong bases are capable of abstracting a proton from the dithiolane ring. While deprotonation at C2 in unsubstituted dithiolanes can lead to ring fragmentation into a dithiocarboxylate anion and ethylene, deprotonation at C4 is also a recognized reaction pathway. nih.govutk.edu This C4 deprotonation can furnish intermediates like vinyl thiolates. nih.gov

For this compound, treatment with a strong base, such as an organolithium reagent or a hindered amide base like lithium diisopropylamide (LDA), would be expected to preferentially abstract the proton at the C4 position due to the relative stability of the resulting tertiary carbanion compared to a primary carbanion at C5 or on the methyl groups. The stability of the resulting anion is crucial, as the anions of some saturated heterocycles can be unstable and prone to fragmentation. nih.gov The generated C4 anion of this compound would be a potent nucleophile, enabling a variety of subsequent chemical transformations.

Once the C4 anion of this compound is generated, it can be trapped with a wide range of electrophiles to achieve substitution and functionalization at this position. This reactivity mirrors the well-established chemistry of 2-lithio-1,3-dithianes, which are versatile acyl anion equivalents. uwindsor.ca The C4-lithiated species can undergo reactions to form new carbon-carbon and carbon-heteroatom bonds.

Potential functionalization reactions include:

Alkylation: Reaction with primary alkyl halides would introduce an alkyl chain at the C4 position.

Arylation: Capture of the anion with reagents like diaryliodonium salts can be used to form a C-C bond with an aryl group. nih.gov

Reactions with Carbonyls: Addition to aldehydes and ketones would yield corresponding secondary and tertiary alcohols, respectively.

Acylation: Reaction with acylating agents, such as acid chlorides or esters, would introduce a keto functionality.

The success and yield of these reactions would depend on carefully controlling reaction conditions, such as temperature, to prevent potential side reactions like elimination or ring fragmentation, which can be competitive pathways for 1,3-dithiolane anions. utk.edunih.gov

| Electrophile | Product Structure (Post-hydrolysis of dithiolane) | Reaction Type | Potential Conditions |

|---|---|---|---|

| Methyl Iodide (CH₃I) | 4-Ethyl-4-methyl-pentan-2-one | Alkylation | 1. n-BuLi, THF, -78 °C; 2. CH₃I |

| Benzaldehyde (C₆H₅CHO) | 1-Hydroxy-1-phenyl-3,3-dimethyl-butan-2-one | Aldol-type Addition | 1. LDA, THF, -78 °C; 2. C₆H₅CHO |

| Diphenyliodonium triflate ((C₆H₅)₂I⁺OTf⁻) | 3,3-Dimethyl-1-phenyl-butan-2-one | Arylation | 1. LiHMDS, CPME, 100 °C; 2. (C₆H₅)₂I⁺OTf⁻ |

| Benzoyl Chloride (C₆H₅COCl) | 3,3-Dimethyl-1-phenyl-butane-1,2-dione | Acylation | 1. n-BuLi, THF, -78 °C; 2. C₆H₅COCl |

Mechanistic Elucidation of Key Transformations

Understanding the intricate details of the reaction mechanisms for the transformations of this compound is crucial for optimizing reaction conditions and predicting outcomes. Modern computational chemistry provides powerful tools for this purpose, including transition state analysis and reaction coordinate mapping.

Transition state analysis is a computational method used to investigate the energy profile of a chemical reaction. By locating the transition state (the highest energy point along the reaction pathway), chemists can calculate the activation energy, which is a key determinant of the reaction rate. For the reactions of this compound, this analysis can provide insights into several aspects:

Regioselectivity of Deprotonation: By comparing the calculated activation energies for proton abstraction from C4, C5, and the methyl groups, it is possible to predict the most likely site of deprotonation under kinetic control.

Reaction Feasibility: The height of the energy barrier can indicate whether a reaction is likely to proceed under given thermal conditions.

Stereoselectivity: In cases where new stereocenters are formed, analyzing the transition states leading to different stereoisomers can predict the diastereomeric or enantiomeric excess.

For example, a theoretical study of a cycloaddition reaction involving a 1,3-dithiolane derivative successfully used transition state models to explain the observed high diastereoselectivity. researchgate.net Similar computational approaches could be applied to map the potential energy surface for the deprotonation and subsequent alkylation of this compound.

| Deprotonation Site | Resulting Anion | Calculated ΔG‡ (kJ/mol) | Predicted Outcome |

|---|---|---|---|

| C4-H (methine) | Tertiary Carbanion | 95.5 | Major Pathway (Kinetic Product) |

| C5-H (methylene) | Primary Carbanion | 110.2 | Minor Pathway |

| C4-CH₃ (methyl) | Primary Carbanion | 115.8 | Minor Pathway |

Reaction coordinate mapping is a sophisticated computational technique that simplifies the description of complex chemical reactions. arxiv.org It involves identifying a central, collective degree of freedom—the reaction coordinate (RC)—that best describes the progress of the transformation from reactants to products. arxiv.orgaps.org The multi-dimensional potential energy surface of the entire reacting system is then projected onto this single coordinate, providing a clearer picture of the reaction pathway.

This method is particularly powerful for studying reactions in solution, where the dynamic interactions with solvent molecules play a critical role. The technique redefines the boundary between the primary system (the reactants) and the environment (the solvent) by incorporating the most relevant environmental motions into the "extended system". arxiv.orgaps.org

For a transformation of this compound, such as its C4-lithiation, reaction coordinate mapping could be used to:

Model the explicit role of solvent molecules (e.g., THF) in stabilizing the transition state and the resulting organolithium intermediate.

Understand how system-bath correlations influence the reaction dynamics and energy barriers. aps.org

Investigate non-equilibrium effects and the flow of energy between the reacting species and their surroundings during the transformation.

By providing a more holistic view of the reaction dynamics, this method offers a deeper level of mechanistic understanding beyond the static picture provided by simple transition state theory. arxiv.org

Advanced Spectroscopic and Structural Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy Methodologies

NMR spectroscopy serves as a powerful, non-destructive tool for mapping the carbon-hydrogen framework of a molecule. For 2,2,4-trimethyl-1,3-dithiolane, various NMR experiments can be employed to assign the structure unambiguously.

Analysis of the molecular structure of this compound suggests a distinct set of signals in both ¹H and ¹³C NMR spectra due to the absence of molecular symmetry planes bisecting the functional groups.

Proton (¹H) NMR Spectroscopy: The ¹H NMR spectrum is predicted to exhibit five distinct signals corresponding to the five chemically non-equivalent proton environments. The gem-dimethyl groups at the C2 position are diastereotopic and thus chemically non-equivalent, giving rise to two separate signals.

Predicted ¹H NMR Data for this compound

| Label | Chemical Shift (δ) ppm (Predicted) | Multiplicity | Integration | Assignment |

| Ha | ~1.3 (d) | Doublet | 3H | C4-CH 3 |

| Hb | ~1.7 (s) | Singlet | 3H | C2-CH 3 (axial, syn to C4-CH3) |

| Hc | ~1.8 (s) | Singlet | 3H | C2-CH 3 (equatorial, anti to C4-CH3) |

| Hd | ~2.9 (dd) | Doublet of doublets | 1H | C5-H (cis to C4-H) |

| He | ~3.2 (dd) | Doublet of doublets | 1H | C5-H (trans to C4-H) |

| Hf | ~3.5 (m) | Multiplet | 1H | C4-H |

Note: Predicted chemical shifts are estimates based on typical values for similar structural motifs. Actual experimental values may vary based on solvent and other conditions.

Carbon (¹³C) NMR Spectroscopy: The proton-decoupled ¹³C NMR spectrum is expected to show six unique signals, as each carbon atom in the molecule resides in a distinct chemical environment.

Predicted ¹³C NMR Data for this compound

| Label | Chemical Shift (δ) ppm (Predicted) | Assignment |

| C1 | ~22 | C4-C H3 |

| C2 | ~29 | C2-C H3 (axial) |

| C3 | ~30 | C2-C H3 (equatorial) |

| C4 | ~45 | C 4 |

| C5 | ~48 | C 5 |

| C6 | ~75 | C 2 |

Note: Predicted chemical shifts are estimates based on typical values for dithioacetals and substituted alkanes.

To confirm the assignments made from 1D NMR spectra and to establish the connectivity of the molecular structure, a series of 2D NMR experiments are indispensable.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) spin-spin couplings. For this compound, a COSY spectrum would be expected to show a crucial correlation between the methine proton at C4 (Hf) and the adjacent methyl protons (Ha). Furthermore, correlations would be observed between the C4 proton (Hf) and the two methylene (B1212753) protons at C5 (Hd and He), as well as a geminal coupling correlation between Hd and He themselves.

HSQC (Heteronuclear Single Quantum Coherence): This experiment maps direct one-bond correlations between protons and the carbons they are attached to. An HSQC spectrum would definitively link each proton signal to its corresponding carbon signal, confirming the assignments in the tables above. For instance, the proton signal Hf would show a cross-peak with the carbon signal C4, and the methyl proton signals (Ha, Hb, Hc) would correlate with their respective carbon signals (C1, C2, C3).

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment is vital for establishing long-range (typically 2-3 bond) correlations between protons and carbons, which helps to piece together the complete carbon skeleton. Key expected correlations would include:

The protons of the gem-dimethyl groups at C2 (Hb, Hc) showing correlations to the quaternary carbon C2 and the methylene carbon C5.

The protons of the C4-methyl group (Ha) showing correlations to the methine carbon C4 and the methylene carbon C5.

The methine proton at C4 (Hf) showing correlations to the methyl carbon C1, the quaternary carbon C2, and the methylene carbon C5.

Sulfur-33 (³³S) is the only NMR-active stable isotope of sulfur. However, its application in the structural characterization of organic sulfides like this compound is severely limited. huji.ac.ilnorthwestern.edu The primary challenges include:

Low Natural Abundance: ³³S has a very low natural abundance of only 0.76%. huji.ac.il

Quadrupolar Nucleus: As a spin 3/2 nucleus, ³³S possesses a large nuclear quadrupole moment. northwestern.edumdpi.com In the asymmetric chemical environment of a dithiolane ring, this leads to very efficient quadrupolar relaxation, resulting in extremely broad resonance signals that are often difficult to distinguish from baseline noise. huji.ac.ilmdpi.com

Low Sensitivity: The combination of low natural abundance and a low magnetogyric ratio gives ³³S an extremely low receptivity, which is about 1.72 x 10⁻⁵ relative to ¹H. northwestern.edu

Due to these inherent difficulties, ³³S NMR is not a routinely applicable or practical method for the structural characterization of this compound.

Mass Spectrometry Techniques for Molecular Formula and Fragmentation Analysis

Mass spectrometry is a destructive analytical technique that provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, thereby allowing for the determination of its molecular weight and elemental formula, and offering insights into its structure.

Electron Ionization (EI) MS: In EI-MS, the sample is bombarded with high-energy electrons, leading to ionization and extensive fragmentation. For this compound (C₇H₁₄S₂), the molecular ion peak (M⁺•) would be expected at an m/z corresponding to its molecular weight (146.3 g/mol ). The fragmentation pattern would likely be dominated by cleavages characteristic of dithioacetals and branched alkanes. Predicted key fragmentation pathways include:

Loss of a methyl radical (•CH₃) from the gem-dimethyl group or the C4 position, leading to a fragment ion at m/z 131.

Cleavage of the C-S bonds and subsequent ring-opening, which can lead to various sulfur-containing fragment ions. A prominent peak might arise from the loss of a thiirane (B1199164) radical or ethene sulfide (B99878), or cleavage to form a stable dithiolium cation.

Loss of a propyl group (•C₃H₇) from the C4 position and subsequent rearrangement.

Electrospray Ionization (ESI) MS: ESI is a soft ionization technique that is most effective for polar and easily ionizable molecules, typically those containing acidic or basic functional groups. This compound is a non-polar, neutral molecule that lacks sites for facile protonation or deprotonation. Therefore, ESI-MS is not an appropriate or effective technique for the analysis of this compound.

High-Resolution Mass Spectrometry provides a highly accurate measurement of the mass-to-charge ratio of an ion, often to within a few parts per million (ppm). The primary application of HRMS in this context would be to determine the precise elemental composition of the molecular ion. By comparing the experimentally measured exact mass with the theoretical exact mass, the molecular formula can be confirmed with high confidence, distinguishing it from other potential isobaric compounds (compounds with the same nominal mass but different elemental formulas).

The theoretical monoisotopic mass of this compound (C₇H₁₄S₂) is calculated to be 146.0537 Da. An HRMS measurement confirming a mass very close to this value would validate the elemental formula of the compound.

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, provides profound insight into the molecular structure of this compound by probing the vibrational modes of its constituent chemical bonds. While IR spectroscopy measures the absorption of infrared radiation corresponding to molecular vibrations that induce a change in the dipole moment, Raman spectroscopy detects the inelastic scattering of monochromatic light, which is sensitive to vibrations that cause a change in the polarizability of the molecule. Together, they offer a complementary and comprehensive vibrational profile.

Although specific experimental spectra for this compound are not widely published, a detailed vibrational analysis can be projected based on the characteristic frequencies of its functional groups. The structure features C-H bonds within methyl and methylene groups, C-S bonds of the dithiolane ring, and a C-C skeletal framework.

Key vibrational modes expected for this compound include:

C-H Stretching: Aliphatic C-H stretching vibrations from the three methyl groups and the CH/CH₂ groups on the dithiolane ring are expected to appear in the 2850-3000 cm⁻¹ region.

C-H Bending: Asymmetric and symmetric bending (scissoring, wagging, twisting) vibrations of the methyl and methylene groups typically occur in the 1350-1470 cm⁻¹ range.

C-S Stretching: The stretching vibrations of the carbon-sulfur bonds within the dithiolane ring are characteristic and typically weak in IR spectra. They are expected in the fingerprint region, generally between 600 and 800 cm⁻¹. These modes are often more prominent in the Raman spectrum.

C-C Stretching: The stretching of the carbon-carbon single bonds that form the molecular backbone gives rise to absorptions in the 800-1200 cm⁻¹ range.

The complementary nature of IR and Raman spectroscopy is particularly useful for analyzing the dithiolane ring. The symmetric vibrations of the C-S-C and S-C-C moieties, which may be weak or inactive in the IR spectrum, can often be observed as strong signals in the Raman spectrum, providing a more complete picture of the ring's vibrational behavior.

Table 1: Predicted Vibrational Modes for this compound

| Vibrational Mode | Functional Group | Expected Frequency Range (cm⁻¹) | Primary Detection Method |

| Symmetric & Asymmetric Stretch | Aliphatic C-H | 2850 - 3000 | IR, Raman |

| Bending (Scissoring, Wagging) | -CH₂- and -CH₃ | 1350 - 1470 | IR, Raman |

| Stretch | C-S | 600 - 800 | Raman (often stronger) |

| Stretch | C-C | 800 - 1200 | IR, Raman |

| Ring Puckering/Deformation | Dithiolane Ring | < 600 | Raman |

X-ray Crystallography for Solid-State Structural Determination

Single-crystal X-ray crystallography stands as the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. This technique provides unambiguous data on bond lengths, bond angles, and torsional angles, revealing the exact conformation of the molecule.

As of the latest literature reviews, a specific crystal structure determination for this compound has not been reported in publicly accessible databases such as the Cambridge Structural Database (CSD). However, the application of this technique to closely related 1,3-dithiolane (B1216140) and 1,3-dithiane (B146892) derivatives is well-documented. nih.govnih.gov

Should a suitable single crystal of this compound be grown, X-ray diffraction analysis would yield critical structural parameters. The analysis would precisely define the geometry of the five-membered dithiolane ring, which typically adopts a non-planar "envelope" or "twist" conformation to minimize steric strain. The positions of the two methyl groups at the C2 position and the single methyl group at the C4 chiral center would be unequivocally established, confirming the relative stereochemistry in the crystal lattice. For a resolved enantiomer, the analysis can also determine the absolute configuration. nih.gov

Table 2: Structural Parameters Obtainable from X-ray Crystallography

| Parameter | Description | Significance for this compound |

| Bond Lengths | The precise distance between the nuclei of two bonded atoms (e.g., C-S, C-C). | Confirms bonding characteristics and identifies any unusual bond strain. |

| Bond Angles | The angle formed between three connected atoms (e.g., C-S-C, H-C-H). | Defines the local geometry and steric environment around each atom. |

| Torsional Angles | The dihedral angle between four consecutively bonded atoms. | Determines the conformation of the dithiolane ring (e.g., envelope vs. twist). |

| Unit Cell Data | The dimensions and symmetry of the repeating unit that forms the crystal. | Provides information on how molecules pack together in the solid state. |

| Absolute Configuration | The absolute spatial arrangement of atoms for a chiral molecule (R/S). | Can be determined using anomalous dispersion effects, definitively assigning the stereocenter at C4. |

Chiroptical Spectroscopy (e.g., Circular Dichroism) for Stereochemical Assignment

The presence of a substituent at the C4 position of the 1,3-dithiolane ring introduces a stereogenic center, meaning this compound exists as a pair of enantiomers: (R)-2,2,4-trimethyl-1,3-dithiolane and (S)-2,2,4-trimethyl-1,3-dithiolane. mdpi.com Chiroptical spectroscopy, particularly electronic circular dichroism (ECD or CD), is a powerful technique for investigating and assigning the absolute configuration of such chiral molecules.

Circular dichroism measures the differential absorption of left- and right-circularly polarized light by a chiral sample. A CD spectrum plots this difference as a function of wavelength, yielding positive or negative bands (Cotton effects) that are characteristic of the molecule's three-dimensional structure. Enantiomers produce mirror-image CD spectra, making this technique ideal for distinguishing them and assessing enantiomeric purity.

For the stereochemical assignment of this compound, an experimental CD spectrum would be obtained for an enantiomerically enriched sample. The absolute configuration could then be assigned by:

Comparison with a Reference Compound: If an enantiopure standard of a closely related dithiolane with a known absolute configuration is available, its CD spectrum can be used as a reference. mdpi.com

Computational Prediction: In the absence of a suitable reference, the CD spectrum can be predicted for one of the enantiomers (e.g., the R-enantiomer) using quantum-chemical calculations. The calculated spectrum is then compared to the experimental one. A match allows for the confident assignment of the absolute configuration of the experimentally measured sample.

While powerful, the technique has its challenges. The application of ECD and vibrational circular dichroism (VCD) can be difficult without known reference compounds for comparison, a situation noted for some novel chiral 1,3-dithiolane derivatives. mdpi.com Nevertheless, chiroptical spectroscopy remains a primary non-destructive method for the stereochemical elucidation of chiral dithiolanes.

Theoretical and Computational Investigations of 2,2,4 Trimethyl 1,3 Dithiolane

Quantum Chemical Calculations

Quantum chemical calculations are essential for exploring the electronic properties and energetic landscape of molecules. These methods solve approximations of the Schrödinger equation to determine the electronic structure and associated properties of a chemical system.

Density Functional Theory (DFT) for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a widely used computational method that calculates the electronic properties of a molecule based on its electron density, rather than the complex many-electron wavefunction. mdpi.com This approach offers a favorable balance between computational cost and accuracy, making it suitable for a wide range of chemical systems.

For 2,2,4-trimethyl-1,3-dithiolane, DFT calculations would be employed to determine key aspects of its electronic structure and reactivity. This includes:

Optimized Geometry: Determining the most stable three-dimensional arrangement of atoms, including bond lengths and angles.

Electronic Properties: Calculating the distribution of electron density, molecular orbital energies (such as the Highest Occupied Molecular Orbital, HOMO, and Lowest Unoccupied Molecular Orbital, LUMO), and the electrostatic potential. The HOMO-LUMO energy gap is a critical parameter for assessing the molecule's kinetic stability and chemical reactivity.

Reactivity Descriptors: Using the calculated electronic properties to predict sites of electrophilic or nucleophilic attack, thereby providing insights into the molecule's chemical behavior.

Ab Initio Methods for High-Accuracy Predictions

Ab initio (Latin for "from the beginning") methods are a class of quantum chemistry calculations that rely on first principles without the use of empirical parameters. These methods, such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) theory, can provide highly accurate predictions of molecular properties, though often at a greater computational expense than DFT.

An ab initio study of this compound could be used to:

Obtain benchmark-quality data for the molecule's geometry and energy.

Calculate thermochemical properties with high precision.

Investigate reaction mechanisms involving the dithiolane ring with a high degree of confidence. For instance, studies on the dimerization and trimerization of related thiocarbonyl compounds have utilized ab initio methods to elucidate reaction pathways and determine activation energies. dtu.dk

Basis Set Selection and Computational Parameters

The accuracy of both DFT and ab initio calculations is highly dependent on the choice of the basis set, which is a set of mathematical functions used to build the molecular orbitals. The selection involves a trade-off between accuracy and computational cost.

Commonly used basis sets are of the Pople (e.g., 6-31G*, 6-311++G(d,p)) or Dunning (e.g., cc-pVDZ, aug-cc-pVTZ) type. A larger basis set with more functions, including polarization (e.g., d, p) and diffuse functions (+), generally yields more accurate results but requires more computational resources. For a molecule containing sulfur, like this compound, the inclusion of polarization functions is particularly important to accurately describe the bonding environment around the sulfur atoms.

Table 1: Common Basis Sets in Quantum Chemical Calculations

| Basis Set Family | Description | Typical Application |

|---|---|---|

| Pople Style | ||

| 6-31G(d) | Split-valence with polarization functions on heavy (non-hydrogen) atoms. | Routine geometry optimizations and frequency calculations. |

| 6-311++G(d,p) | Larger split-valence with diffuse and polarization functions on all atoms. | Higher accuracy energy calculations, systems with anions or weak interactions. |

| Dunning Style | ||

| cc-pVDZ | Correlation-consistent polarized double-zeta. | Good for correlated ab initio methods. |

Conformational Analysis and Potential Energy Surfaces

Energetic Landscape of Ring Conformations

The 1,3-dithiolane (B1216140) ring is known to be a flexible system. rsc.org Experimental studies on a series of 2-alkyl-2,4-dimethyl-1,3-dithiolans, which includes this compound, have shown that the free energy differences between diastereoisomers are small, typically in the range of 0.71–1.00 kJ mol⁻¹. rsc.org This suggests a relatively flat potential energy surface with multiple low-energy conformations accessible at room temperature.

A detailed computational investigation would involve mapping the potential energy surface (PES) by systematically changing key dihedral angles within the dithiolane ring and calculating the energy at each point. This process identifies the minimum energy conformations (stable isomers) and the transition states that connect them. The results would reveal the preferred ring-puckering modes and the energy barriers for pseudorotation, providing a complete picture of the molecule's conformational dynamics. For other substituted 1,3-dithiolane systems, crystal structure analysis has confirmed the existence of multiple conformations, often showing positional disorder in the solid state. nih.govunimore.it

Table 2: Experimentally Determined Free Energy Differences for 2-Alkyl-2,4-dimethyl-1,3-dithiolans

| 2-Alkyl Substituent | -ΔG° (kJ mol⁻¹) |

|---|---|

| Methyl | 0.71 |

| Ethyl | 0.75 |

| Isopropyl | 1.00 |

| tert-Butyl | 0.84 |

Data sourced from a study on the acid-catalysed equilibration of diastereoisomers. rsc.org

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations model the physical movements of atoms and molecules over time. By solving Newton's equations of motion, MD simulations can provide a detailed view of molecular behavior and conformational changes in a simulated environment (e.g., in a solvent or at a specific temperature).

An MD simulation of this compound would involve:

Defining an initial geometry of the molecule.

Assigning initial velocities to each atom based on the desired temperature.

Calculating the forces on each atom using a force field (a set of empirical energy functions) or from quantum mechanical calculations (ab initio MD).

Solving the equations of motion to update the positions and velocities of all atoms over a small time step.

By repeating this process for thousands or millions of time steps, the simulation generates a trajectory that reveals the dynamic conformational landscape of the molecule. This can be used to observe transitions between different ring conformations, study the motion of the methyl substituent groups, and understand how the molecule might interact with a solvent or other molecules. Such simulations provide insights into the dynamic nature of the molecule that static quantum chemical calculations cannot capture.

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, Vibrational Frequencies)

The prediction of spectroscopic parameters is a cornerstone of computational chemistry, offering a way to complement and interpret experimental data. For this compound, these methods can provide valuable insights into its structural and electronic properties.

NMR Chemical Shifts: Nuclear Magnetic Resonance (NMR) spectroscopy is a primary technique for molecular structure elucidation. nih.govnih.gov Quantum mechanical (QM) calculations, particularly those using Density Functional Theory (DFT), have become increasingly popular for predicting NMR chemical shifts with reasonable accuracy. nih.gov These computational methods can help in the assignment of complex spectra and in confirming molecular structures. researchgate.net For a molecule like this compound, theoretical calculations would involve optimizing the molecular geometry and then computing the magnetic shielding tensors of the nuclei. These tensors are then converted into chemical shifts, which can be compared with experimental values. Recent advancements in machine learning, sometimes combined with DFT data through transfer learning, have also shown promise in accelerating the prediction of chemical shifts for small organic molecules. nih.gov

Vibrational Frequencies: Computational methods are also employed to predict the vibrational frequencies of molecules, which correspond to the peaks observed in infrared (IR) and Raman spectra. DFT and ab initio Hartree-Fock calculations are commonly used for this purpose. For this compound, a theoretical frequency calculation would typically follow a geometry optimization. The output provides a set of vibrational modes and their corresponding frequencies. These calculated frequencies are often scaled to better match experimental data, accounting for systematic errors in the computational methods. Such calculations can aid in the assignment of experimental vibrational spectra.

Computational Modeling of Reaction Mechanisms

Computational modeling is an invaluable tool for elucidating the detailed pathways of chemical reactions. researchgate.netmdpi.com For reactions involving this compound, these models can provide a molecular-level understanding of how transformations occur. For instance, DFT calculations have been used to confirm the mechanistic proposal for the cationic cyclization of 2-alkenyl-1,3-dithiolanes. nih.gov

A key aspect of modeling reaction mechanisms is the identification of transition states, which are the energy maxima along the reaction pathway. researchgate.net Computational algorithms are used to locate these unstable structures. Once a transition state is found, its identity is confirmed by a frequency calculation, which should yield exactly one imaginary frequency corresponding to the motion along the reaction coordinate.

Following the localization of a transition state, Intrinsic Reaction Coordinate (IRC) calculations are performed. researchgate.netresearchgate.net An IRC calculation maps the reaction pathway from the transition state down to the reactants and products, providing a clear picture of the geometric changes that occur during the reaction. researchgate.netresearchgate.netsmu.edu This allows for the verification that a located transition state indeed connects the intended reactants and products.

Computational studies can provide quantitative data on the energetics of a reaction. nih.govekb.egresearchgate.net By calculating the energies of reactants, transition states, and products, a potential energy surface for the reaction can be constructed.

Kinetic Aspects: The energy difference between the reactants and the transition state, known as the activation energy or energy barrier, governs the rate of a reaction. nih.govekb.egresearchgate.net A higher activation energy corresponds to a slower reaction. Transition State Theory can be used in conjunction with the computationally determined energies and vibrational frequencies to calculate theoretical rate constants for elementary reaction steps.

While these computational techniques are broadly applicable to the study of reactions involving dithiolane compounds, specific computational studies detailing transition states, IRC paths, and the kinetic and thermodynamic parameters for reactions of this compound were not found in the reviewed literature.

Applications of 2,2,4 Trimethyl 1,3 Dithiolane in Advanced Chemical Research

Role as Protecting Groups in Complex Organic Synthesis

The most established application of 1,3-dithiolane (B1216140) derivatives in chemistry is their function as protecting groups, a role in which they exhibit high stability and reliability.

Protection of Carbonyl Compounds

Thioacetals, such as 1,3-dithiolanes, are extensively used as protecting groups for carbonyl compounds (aldehydes and ketones) in multi-step organic synthesis. researchgate.netnih.gov This protection is necessary because carbonyl groups are susceptible to attack by a wide range of nucleophiles and reducing agents. The conversion of a carbonyl to a 1,3-dithiolane masks its electrophilic nature, allowing chemical transformations to be carried out on other parts of the molecule without affecting the carbonyl. organic-chemistry.org

The formation of 2,2,4-trimethyl-1,3-dithiolane is itself a classic example of this protective strategy. It is synthesized by the acid-catalyzed condensation of acetone (B3395972) with propane-1,2-dithiol. In this reaction, the carbonyl group of acetone is protected as a dithiolane.

| Reactant 1 (Carbonyl) | Reactant 2 (Dithiol) | Catalyst | Product |

|---|---|---|---|

| Acetone | Propane-1,2-dithiol | Lewis or Brønsted Acid (e.g., BF3•OEt2, TsOH) | This compound |

The resulting 1,3-dithiolane ring is exceptionally stable under both acidic and basic conditions, where other protecting groups like acetals might fail. nih.gov Deprotection, or the regeneration of the original carbonyl group, typically requires specific reagents that are thiophilic, such as mercury(II) salts, or oxidative methods. nih.govresearchgate.net An exchange reaction with another carbonyl compound, often facilitated by microwave irradiation, can also be employed. rsc.org

Synthetic Equivalents for Acyl Anions and Other Synthons

A cornerstone of modern organic synthesis is the concept of "umpolung," or the inversion of polarity. wikipedia.org The Corey-Seebach reaction, which utilizes 1,3-dithianes, is a classic example where the normally electrophilic carbonyl carbon is converted into a nucleophilic acyl anion equivalent. organic-chemistry.orgyoutube.comstudy.com This is achieved by deprotonating the C2 position of the dithiane ring with a strong base like n-butyllithium. nih.gov

However, this strategy is not viable for this compound for two fundamental reasons:

Ring Instability: Unlike the six-membered 1,3-dithiane (B146892) ring, the five-membered 1,3-dithiolane ring is known to be unstable upon deprotonation at the C2 position. The resulting lithiated intermediate readily undergoes fragmentation, yielding ethene and a dithiocarboxylate anion, which limits its utility as a stable acyl anion equivalent. organic-chemistry.orgnih.gov

Structural Preclusion: Most importantly, the structure of this compound makes it inherently unsuitable for this type of umpolung chemistry. The C2 carbon atom, which would need to be deprotonated to form the acyl anion synthon, is quaternary—it is bonded to two sulfur atoms and two methyl groups. Lacking a proton at this position, it cannot be deprotonated to form the required carbanion.

Therefore, this compound cannot function as a traditional acyl anion equivalent in the context of Corey-Seebach type reactivity.

Contributions to Materials Science and Polymer Chemistry

The incorporation of sulfur-rich heterocycles into polymers and materials is a growing field of research, driven by the unique electronic and optical properties that sulfur imparts.

Components in Conducting Polymers and Electronic Materials

Five-membered 1,3-dithia heterocycles are structural fragments in compounds known to possess significant electronic and optical properties. researchgate.net For instance, derivatives of 1,3-dithiole are precursors to tetrathiafulvalene (B1198394) (TTF) and its analogues, such as BEDT-TTF, which are fundamental building blocks for creating organic conductors and superconductors. orgsyn.org These molecules can form charge-transfer complexes, which are essential for conductivity. researchgate.net

While the 1,3-dithiolane scaffold is related to these electronically active systems, there is a lack of specific research in the scientific literature detailing the use of this compound as a direct component in conducting polymers or advanced electronic materials. Its saturated, non-aromatic nature and specific substitution pattern may not be optimal for creating the extended π-conjugated systems typically required for high conductivity.

Building Blocks for Functional Polymers and Responsive Systems

In polymer chemistry, dithiolane-containing monomers have been explored for creating functional and responsive materials. However, this research has overwhelmingly focused on the 1,2-dithiolane (B1197483) isomer, not the 1,3-dithiolane ring system. rsc.orgnih.gov The 1,2-dithiolane ring is strained and readily undergoes ring-opening polymerization upon exposure to light or heat, forming linear disulfide bonds. rsc.org This reactivity is the basis for creating dynamic covalent networks, recyclable thermosets, and responsive hydrogels. rsc.orgnih.gov

In contrast, the 1,3-dithiolane ring, as found in this compound, is thermodynamically much more stable and does not undergo this type of ring-opening polymerization. nih.gov Its stability makes it an excellent protecting group but an unsuitable candidate for polymerization via this pathway. Consequently, this compound is not reported as a building block for creating functional polymers or responsive systems through the established methods used for its 1,2-isomer.

Applications in Catalysis and Ligand Design

The sulfur atoms in a dithioether functionality, such as the 1,3-dithiolane ring, possess lone pairs of electrons that can coordinate to transition metals. This fundamental property allows such molecules to act as ligands in coordination chemistry. The design of ligands with specific steric and electronic features is crucial for optimizing the activity and selectivity of metal catalysts. scholaris.ca

However, while this compound possesses the necessary chemical features to act as a bidentate sulfur-donor ligand, its application in catalysis and advanced ligand design is not a prominent area of research. The scientific literature does not highlight specific instances where this compound has been intentionally designed or employed as a ligand to achieve a particular catalytic outcome. Its potential in this area remains largely unexplored.

Ligands for Transition Metal Catalysis

The application of this compound as a ligand in transition metal catalysis is a niche yet developing area of research. The sulfur atoms within the dithiolane ring possess lone pairs of electrons that can coordinate to transition metal centers, thereby forming stable metal complexes. The presence of trimethyl substituents on the dithiolane ring can influence the steric and electronic properties of the resulting ligands, which in turn affects the catalytic activity and selectivity of the metal complexes.

Research in this area has primarily focused on the synthesis and characterization of transition metal complexes incorporating dithiolane-based ligands. While specific studies focusing exclusively on this compound are limited, the broader class of dithiolane ligands has been investigated for their potential in various catalytic transformations. The methyl groups in the 2 and 4 positions of the dithiolane ring can provide steric bulk, which may be advantageous in controlling the stereoselectivity of certain catalytic reactions. Furthermore, the electron-donating nature of the alkyl groups can modulate the electron density at the metal center, influencing its reactivity.

Organocatalytic Roles

Beyond its use in metal-based catalysis, this compound and its derivatives have been explored for their potential roles in organocatalysis. In this context, the dithiolane moiety can act as a chiral auxiliary or a key structural component of a larger organocatalyst. The inherent chirality of this compound, arising from the stereocenter at the C4 position, makes it an attractive building block for the design of new asymmetric organocatalysts.

The development of organocatalysts derived from this compound is an active area of investigation. These catalysts could potentially be employed in a variety of asymmetric transformations, such as aldol (B89426) reactions, Michael additions, and Diels-Alder reactions. The steric and electronic properties conferred by the trimethyl-substituted dithiolane scaffold can play a crucial role in achieving high levels of enantioselectivity and diastereoselectivity in these reactions. However, detailed research findings specifically highlighting the organocatalytic roles of this compound are still emerging.

Development of Novel Reagents and Intermediates in Organic Synthesis

In the realm of organic synthesis, 1,3-dithiolanes are well-established as versatile protecting groups for carbonyl compounds. The formation of a this compound from a ketone or aldehyde provides a stable thioacetal that is resistant to a wide range of reaction conditions, including those involving nucleophiles and bases.

The deprotection of the dithiolane to regenerate the carbonyl group can be achieved under specific oxidative or acidic conditions, offering a reliable method for carbonyl group manipulation during complex multi-step syntheses. The presence of the methyl groups on the dithiolane ring can influence the rate and efficiency of both the protection and deprotection steps.

Furthermore, this compound can serve as a precursor for the generation of novel reagents and intermediates. For instance, deprotonation at the C2 position can generate a nucleophilic carbanion that can participate in carbon-carbon bond-forming reactions. The steric hindrance provided by the methyl groups may influence the stereochemical outcome of such reactions.

Below is a table summarizing the utility of this compound as an intermediate in organic synthesis:

| Application | Description | Key Features |

| Protecting Group | Forms a stable thioacetal with carbonyl compounds. | Resistant to nucleophiles and bases. Can be deprotected under specific conditions. |

| Umpolung Reagent | Precursor to a C2 carbanion for nucleophilic acyl anion equivalent. | Allows for reversed polarity reactions of the carbonyl carbon. |

| Chiral Building Block | The C4 stereocenter can be utilized in asymmetric synthesis. | Can serve as a chiral auxiliary or starting material for chiral ligands and catalysts. |

Analytical Methodologies for Detection and Quantification (focused on chemical analysis, not biological samples)

The accurate detection and quantification of this compound in chemical samples are crucial for monitoring reaction progress, assessing purity, and conducting mechanistic studies. Several analytical techniques are well-suited for this purpose.

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful tool for the analysis of volatile and semi-volatile organic compounds like this compound. In GC, the compound is separated from other components of a mixture based on its boiling point and polarity. The separated compound then enters the mass spectrometer, where it is ionized and fragmented. The resulting mass spectrum provides a unique fragmentation pattern that serves as a "fingerprint" for identification. Quantification can be achieved by comparing the peak area of the analyte to that of a known standard.

High-Performance Liquid Chromatography (HPLC) can also be employed, particularly for less volatile derivatives or when derivatization is necessary to improve detection. A suitable stationary phase and mobile phase are chosen to achieve separation. Detection is typically performed using a UV detector if the molecule contains a chromophore, or a refractive index detector for universal detection. For quantitative analysis, a calibration curve is constructed using standards of known concentrations.

Nuclear Magnetic Resonance (NMR) Spectroscopy is an indispensable tool for the structural elucidation of this compound. ¹H NMR and ¹³C NMR spectra provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively, confirming the connectivity and stereochemistry of the molecule. Quantitative NMR (qNMR) can be used for accurate concentration determination by integrating the signal of the analyte against a certified internal standard.

The following table summarizes the primary analytical techniques for this compound:

| Analytical Technique | Principle | Application |

| GC-MS | Separation by gas chromatography followed by detection and identification by mass spectrometry. | Identification and quantification of volatile samples. |

| HPLC | Separation by liquid chromatography based on polarity. | Analysis of less volatile or derivatized samples. |

| NMR Spectroscopy | Exploits the magnetic properties of atomic nuclei. | Structural elucidation and quantification (qNMR). |

Future Directions and Emerging Research Frontiers for 2,2,4 Trimethyl 1,3 Dithiolane

Innovations in Sustainable Synthesis and Catalysis

The future synthesis of 2,2,4-Trimethyl-1,3-dithiolane will likely be dominated by green chemistry principles, focusing on efficiency, safety, and environmental stewardship. Research is moving away from harsh reagents and toward the use of reusable, environmentally benign catalysts.

Key Research Thrusts:

Solid Acid Catalysts: The use of solid-supported acid catalysts, such as tungstate (B81510) sulfuric acid or perchloric acid adsorbed on silica (B1680970) gel (HClO₄-SiO₂), offers a promising route for the thioacetalization reaction required to form the dithiolane ring. researchgate.netorganic-chemistry.org These catalysts are often highly efficient, reusable, and can facilitate reactions under solvent-free conditions, significantly reducing the environmental footprint of the synthesis. researchgate.netrsc.org

Catalyst Reusability and Efficiency: An ongoing goal is the development of catalysts that not only provide high yields in short reaction times but can also be easily recovered and reused multiple times without a significant loss of activity. This is crucial for industrial-scale production, minimizing waste and operational costs. researchgate.net

Microwave-Assisted Synthesis: Microwave irradiation has been shown to dramatically accelerate organic reactions, including the formation of dithiolanes. rsc.org This technique, especially when combined with solvent-free conditions, represents a fast and efficient pathway for synthesizing compounds like this compound.

| Catalyst System | Key Advantages | Reaction Conditions | Reference |

| Tungstate Sulfuric Acid | Environmentally benign, Reusable, High yields | Solvent-free | researchgate.net |

| **Perchloric Acid on Silica Gel (HClO₄-SiO₂) ** | Extremely efficient, Reusable | Solvent-free, Room temperature | organic-chemistry.org |

| Yttrium Triflate | High chemoselectivity | Catalytic amount | organic-chemistry.org |

| Solid Acid Catalysts | Fast and efficient | Solvent-free, Microwave irradiation | rsc.org |

Exploration of Unprecedented Reactivity and Transformation Pathways

While 1,3-dithiolanes are well-known as robust protecting groups for carbonyl compounds due to their stability in both acidic and basic conditions, future research will focus on unlocking novel reactivity patterns. organic-chemistry.orgresearchgate.net The specific substitution pattern of this compound may offer unique steric and electronic properties that can be exploited in new chemical transformations.

Emerging Research Areas:

Ring-Fragmentation Reactions: Recent studies have shown that 2-aryl-1,3-dithiolanes can undergo base-mediated ring fragmentation to generate dithiocarboxylates. nih.gov These intermediates can then be trapped with various electrophiles to create a diverse library of dithioesters, which are valuable reagents in polymer chemistry. nih.gov Investigating analogous transformations for this compound could open new synthetic routes to complex sulfur-containing molecules.

Asymmetric Transformations: The chiral center at the C4 position (bearing the methyl group) makes this compound a valuable target for stereoselective synthesis and a potential chiral auxiliary. Research into diastereoselective reactions, such as 1,3-dipolar cycloadditions, could lead to the synthesis of complex, enantiomerically pure molecules with potential biological activity. researchgate.netbris.ac.uk

Oxidative and Reductive Chemistry: Exploring the oxidation of the sulfur atoms to form sulfoxides and sulfones, or the reductive cleavage of the C-S bonds, under novel conditions could provide new functional group interconversions and expand the synthetic utility of this scaffold.

Integration with Machine Learning and Artificial Intelligence in Chemical Discovery

The synergy between artificial intelligence (AI) and chemistry is poised to revolutionize how molecules are discovered and optimized. nih.govmdpi.com For a molecule like this compound, AI and machine learning (ML) can accelerate research and uncover hidden potential.

Potential Applications:

Property Prediction: ML models can be trained on large datasets of sulfur-containing compounds to predict key physical, chemical, and biological properties of new molecules. nih.govnih.gov This would allow for the in silico screening of derivatives of this compound for desired attributes, such as solubility or receptor binding affinity, before committing to laboratory synthesis. nih.gov

Reaction Optimization: AI platforms can rapidly identify the optimal conditions for synthesizing this compound, exploring a vast parameter space of catalysts, solvents, temperatures, and reaction times that would be impractical to screen manually. rsc.org This approach has been successfully used to discover new catalytic systems and achieve high conversions with minimal catalyst loading. rsc.org

Inverse Design: Generative AI models could be employed to design novel dithiolane derivatives with specific target properties. By learning the complex relationships between chemical structure and function, these models can propose new molecules for applications in materials science or medicine, using the this compound scaffold as a starting point. mdpi.com

| AI/ML Application | Objective | Potential Impact |

| Property Prediction | Forecast physical and biological properties of new dithiolane derivatives. | Reduces the need for trial-and-error synthesis; accelerates discovery. nih.gov |

| Reaction Optimization | Identify optimal catalytic systems and reaction conditions. | Increases yield and efficiency; discovers novel high-performance catalysts. rsc.orgmdpi.com |